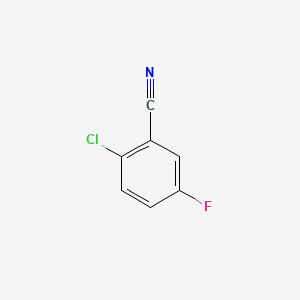

2-Chloro-5-fluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTXAKDVIXNVHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205976 | |

| Record name | 2-Chloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-56-3 | |

| Record name | 2-Chloro-5-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-fluorobenzonitrile (CAS: 57381-56-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-fluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The document details its physicochemical properties, spectroscopic data, safety and handling protocols, and its applications in various fields of chemical research and development.

Physicochemical Properties

This compound is a halogenated aromatic nitrile.[1] It presents as a white to off-white crystalline powder or solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 57381-56-3 | [2][3][4] |

| Molecular Formula | C₇H₃ClFN | [1][3][4] |

| Molecular Weight | 155.55 g/mol | [2][3][4] |

| Appearance | White to off-white powder/crystal | [1][2] |

| Melting Point | 49-53 °C / 82-86 °C | [1] |

| Boiling Point | > 230 °C | [1] |

| Density | ~1.36 g/cm³ | [1] |

| Purity | >98.0% (GC) | [2][5] |

| Solubility | Insoluble in water | [1] |

| Storage | Sealed in a dry environment at room temperature | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: ATR-IR spectra have been recorded for this compound using instruments such as the Bruker Tensor 27 FT-IR.[3] The spectrum would be characterized by absorption bands corresponding to the C≡N (nitrile) stretching, C-Cl stretching, C-F stretching, and aromatic C-H and C=C vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound were not available in the consulted resources, the analysis of related structures like 2-fluorobenzonitrile suggests characteristic chemical shifts and coupling patterns resulting from the influence of the chloro and fluoro substituents on the aromatic ring.[6]

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with an expected molecular ion peak corresponding to its calculated mass.[3]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling.[1][7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

| Hazard Class | GHS Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | H301: Toxic if swallowed / H302: Harmful if swallowed | GHS06 | Danger |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin | GHS06 | Danger |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 | Warning |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | GHS07 | Warning |

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5]

-

Response: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Storage: P405 (Store locked up).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Handling should be performed in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety eyewear.[1][7]

Reactivity and Synthesis

The reactivity of this compound is dictated by its three functional groups: the nitrile, the chlorine atom, and the fluorine atom attached to the aromatic ring. The electron-withdrawing nature of these groups influences the reactivity of the benzene ring.[9] The nitrile group can undergo various transformations, while the halogen atoms can be targets for nucleophilic aromatic substitution under specific conditions.[9]

A common synthetic route to produce chlorofluorobenzonitriles involves a halogen exchange reaction, where a corresponding dichlorobenzonitrile is treated with an alkali metal fluoride.[10]

The following protocol is a representative example of a halogen exchange reaction for the synthesis of a fluorobenzonitrile derivative, based on established methodologies.[10]

Objective: To synthesize this compound from 2,5-dichlorobenzonitrile.

Materials:

-

2,5-dichlorobenzonitrile

-

Potassium fluoride (spray-dried)

-

Phase transfer catalyst (e.g., a quaternary ammonium compound)

-

High-boiling aprotic polar solvent (e.g., sulfolane)

-

Inert gas (e.g., nitrogen or argon)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Inert gas inlet/outlet

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add 2,5-dichlorobenzonitrile, the aprotic polar solvent, and the phase transfer catalyst.

-

Begin stirring the mixture to ensure homogeneity.

-

Gradually add spray-dried potassium fluoride to the mixture.

-

Heat the reaction mixture to a temperature typically ranging from 150°C to 230°C.

-

Maintain the reaction at this temperature for several hours, monitoring the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is then isolated through standard workup procedures, which may include filtration to remove inorganic salts, followed by extraction and distillation or recrystallization for purification.

Caption: General workflow for halogen exchange synthesis.

Applications in Research and Development

This compound is a valuable building block in organic synthesis due to its unique combination of functional groups.[1] Its primary applications are in the life sciences and materials science sectors.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the manufacturing of various active pharmaceutical ingredients (APIs).[1] The presence of halogen and nitrile functionalities allows for diverse chemical modifications to produce complex drug molecules.[1]

-

Agrochemicals: In agricultural science, this compound is used to develop new crop-protection agents with targeted biological activity.[1]

-

Liquid Crystal Materials: The electronics industry utilizes this compound in the synthesis of specialty liquid crystal solutions, which are essential components in modern screen and display technologies.[1]

Caption: Key application areas of the title compound.

References

- 1. This compound Supplier in China [nj-finechem.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | C7H3ClFN | CID 93656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 57381-56-3 [sigmaaldrich.com]

- 6. 2-Fluorobenzonitrile(394-47-8) 1H NMR [m.chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chemical-label.com [chemical-label.com]

- 9. nbinno.com [nbinno.com]

- 10. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

physical and chemical properties of 2-Chloro-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-Chloro-5-fluorobenzonitrile. It includes a detailed synthesis protocol, analysis of its spectral data, and a discussion of its applications, particularly as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.

Core Physical and Chemical Properties

This compound is a halogenated aromatic nitrile that serves as a key intermediate in various chemical syntheses. Its physical and chemical characteristics are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃ClFN | [1] |

| Molecular Weight | 155.55 g/mol | [1] |

| CAS Number | 57381-56-3 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 49-53 °C | [2] |

| Boiling Point | ~230 °C | [2] |

| Density | ~1.36 g/cm³ | [2] |

| Solubility | Insoluble in water | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Fluoro-2-chlorobenzonitrile, Benzonitrile, 2-chloro-5-fluoro- | [1] |

Synthesis Protocol

A common method for the synthesis of this compound involves a halogen exchange reaction from a dichlorinated precursor. The following protocol is based on established chemical principles for such transformations.

Reaction: Halogen exchange fluorination of 2,5-dichlorobenzonitrile.

Diagrammatic Workflow of Synthesis:

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

-

Preparation: In a moisture-free reaction vessel equipped with a stirrer and a condenser, add 2,5-dichlorobenzonitrile, an excess of activated potassium fluoride, and a suitable phase-transfer catalyst (e.g., a quaternary ammonium salt).

-

Solvent Addition: Add sulfolane as the solvent to the reaction mixture.

-

Reaction: Heat the mixture with vigorous stirring. The reaction temperature and duration will depend on the specific catalyst and reactants used, but typically ranges from 150-220°C for several hours. Monitor the reaction progress by a suitable analytical method such as Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Extract the product into a suitable organic solvent (e.g., toluene or ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.

Spectral Analysis

The structural elucidation of this compound is confirmed through various spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

FT-IR Spectrum Analysis:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong, Sharp | C≡N (Nitrile) stretching |

| ~1600-1450 | Medium-Strong | C=C Aromatic ring stretching |

| ~1250-1000 | Strong | C-F stretching |

| ~800-600 | Strong | C-Cl stretching |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretching |

The presence of a strong, sharp peak around 2230 cm⁻¹ is characteristic of the nitrile functional group. The strong absorptions in the lower frequency region confirm the presence of carbon-fluorine and carbon-chlorine bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrile, chlorine, and fluorine substituents. Due to the fluorine atom, complex splitting patterns (doublets of doublets, or triplets of doublets) are expected due to ¹H-¹⁹F coupling.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the attached atoms.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-CN | ~115-120 |

| C-Cl | ~130-140 |

| C-F | ~160-170 (doublet due to C-F coupling) |

| Aromatic CH | ~110-140 |

| C-CN (nitrile carbon) | ~115-125 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 155, with an isotopic peak at m/z 157 in an approximate 3:1 ratio, which is characteristic of the presence of one chlorine atom.

-

Major Fragments: Fragmentation may involve the loss of the nitrile group (-CN), chlorine (-Cl), or fluorine (-F) atoms, leading to characteristic fragment ions.

Diagram of a Logical Relationship in Mass Spectrometry Fragmentation:

Caption: Predicted fragmentation pathway of this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries.[3]

-

Pharmaceuticals: It is a building block for the synthesis of active pharmaceutical ingredients (APIs), including potential anti-cancer and anti-inflammatory agents.[3] The presence of halogen atoms can enhance the metabolic stability and binding affinity of drug candidates.

-

Agrochemicals: This compound is utilized in the development of new herbicides, insecticides, and fungicides.[3] The trifluoromethyl group, which can be introduced using this precursor, is known to improve the bioavailability and efficacy of agrochemicals.[4]

While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for a range of biological activities. For instance, related fluorinated benzonitriles have been used in the synthesis of kinase inhibitors and inhibitors of Bacillus anthracis enoyl–ACP reductase.[5]

Note on Signaling Pathways: As this compound is a synthetic building block, it is not typically directly involved in biological signaling pathways. Instead, the final products synthesized from this intermediate may have specific biological targets. For example, if used to synthesize a kinase inhibitor, the resulting drug would target a specific kinase signaling pathway involved in cell proliferation and survival. A generalized diagram for such a hypothetical scenario is presented below.

Hypothetical Signaling Pathway Inhibition:

Caption: Inhibition of a generic kinase pathway by a hypothetical drug.

This guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. The provided data and protocols can aid in the effective utilization of this versatile chemical intermediate.

References

An In-depth Technical Guide to 2-Chloro-5-fluorobenzonitrile: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 2-Chloro-5-fluorobenzonitrile. As a critical building block in medicinal chemistry, this compound serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors for targeted cancer therapy. This document outlines key physicochemical data, a detailed experimental protocol for its synthesis, and visual representations of its synthetic workflow and its relevance to cell signaling pathways.

Core Molecular and Physical Properties

This compound is a disubstituted benzonitrile featuring both a chlorine and a fluorine atom on the aromatic ring. These substitutions are crucial for its reactivity and utility in organic synthesis.[1] The compound typically presents as a white to off-white crystalline solid.[1][2]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported melting points in the literature, which may be attributed to the purity of the samples or different analytical methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃ClFN | [1][3][4][5] |

| Molecular Weight | 155.56 g/mol | [3][5] |

| CAS Number | 57381-56-3 | [3][4] |

| Appearance | White to off-white powder/crystal | [1][2][6] |

| Melting Point | 49-53 °C / 82-86 °C | [1][6] |

| Boiling Point | >230 °C | [1] |

| Purity (typical) | >98.0% (by GC) | [2][3][6] |

| Solubility | Poorly soluble in water, soluble in methanol | [1][6] |

Synthesis of this compound

The preparation of this compound is most commonly achieved via a nucleophilic aromatic substitution (halogen exchange) reaction. The following protocol is a representative method adapted from established patent literature, utilizing 2,5-dichlorobenzonitrile as the starting material.[7][8]

Experimental Protocol: Synthesis via Halogen Exchange

Objective: To synthesize this compound by replacing a chlorine atom with a fluorine atom on the 2,5-dichlorobenzonitrile ring.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 2,5-Dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | 17.2 g | 0.10 mol |

| Anhydrous Potassium Fluoride | KF | 58.10 | 8.7 g | 0.15 mol |

| Tetrabutylammonium Chloride | (C₄H₉)₄NCl | 277.92 | 1.4 g | 0.005 mol |

| Sulfolane | C₄H₈O₂S | 120.17 | 100 mL | - |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser with a drying tube

-

Magnetic stirrer with a heating mantle

-

Thermometer

-

Distillation apparatus

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2,5-dichlorobenzonitrile (17.2 g, 0.10 mol), anhydrous potassium fluoride (8.7 g, 0.15 mol), and tetrabutylammonium chloride (1.4 g, 0.005 mol).

-

Solvent Addition: Add 100 mL of sulfolane to the flask.

-

Reaction: Heat the reaction mixture to 215-240 °C with vigorous stirring. Maintain this temperature for approximately 6-8 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove inorganic salts.

-

Purification: The crude product is purified by vacuum distillation of the filtrate to yield this compound.

Spectroscopic and Analytical Data

The structural confirmation of this compound is achieved through various spectroscopic methods. Below are the predicted and reported data for the compound.

Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted/Reported Value |

| ¹H NMR | Aromatic Protons | δ 7.3-7.8 ppm (m, 3H) |

| ¹³C NMR | Aromatic Carbons, Nitrile Carbon | δ 110-165 ppm, ~115 ppm |

| IR (Infrared) | C≡N stretch, C-F stretch, C-Cl stretch | ~2230 cm⁻¹, ~1250 cm⁻¹, ~800 cm⁻¹ |

| Mass Spec (MS) | [M+H]⁺ | m/z 156.00108 |

Visualization of Synthesis and Biological Relevance

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2,5-dichlorobenzonitrile.

References

- 1. rsc.org [rsc.org]

- 2. PubChemLite - this compound (C7H3ClFN) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | C7H3ClFN | CID 93656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0731087A1 - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 7. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 13C NMR spectrum [chemicalbook.com]

- 8. web.pdx.edu [web.pdx.edu]

An In-depth Technical Guide to the Solubility of 2-Chloro-5-fluorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a solid compound like 2-Chloro-5-fluorobenzonitrile in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses a polar nitrile group (-C≡N) and halogen substituents, which contribute to its polarity. However, the aromatic benzene ring constitutes a significant nonpolar component. Therefore, its solubility will be a balance between these competing factors. It is expected to exhibit greater solubility in polar aprotic solvents and limited solubility in highly nonpolar or highly polar protic solvents.

Physical Properties of this compound

A summary of the known physical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting solubility experiments.

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClFN | [1][2] |

| Molecular Weight | 155.56 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | 49-53 °C | [3] |

| Boiling Point | ~232 °C | [3] |

| CAS Number | 57381-56-3 | [1][2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the widely accepted isothermal saturation (shake-flask) method. This can be followed by either gravimetric or spectroscopic analysis to quantify the solute concentration.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the chosen solvents)

-

Volumetric flasks and pipettes

-

Drying oven

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic analysis)

Procedure

a. Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid remains constant over time.

b. Sample Collection and Preparation

-

Once equilibrium is achieved, cease agitation and allow the vials to rest in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is crucial to remove any undissolved solid particles.

c. Quantification of Solute

i. Gravimetric Analysis

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is obtained.

-

Calculate the mass of the dissolved this compound and the mass of the solvent.

-

Express the solubility as g/100 g of solvent or other appropriate units.

ii. Spectroscopic Analysis (UV-Vis or HPLC)

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC system.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship: The "Like Dissolves Like" Principle

The following diagram illustrates the expected qualitative solubility of this compound in various organic solvents based on their polarity, a direct application of the "like dissolves like" principle.

Caption: Predicted solubility based on the "like dissolves like" principle.

Conclusion

Understanding the solubility of this compound is crucial for its application in synthetic chemistry and drug development, particularly for reaction optimization, purification, and formulation. While specific quantitative data is sparse, the provided experimental protocol offers a robust framework for researchers to determine its solubility in a range of organic solvents. The principles and methodologies outlined in this guide will aid in the effective utilization of this important chemical intermediate.

References

Spectroscopic Profile of 2-Chloro-5-fluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Spectral Data

The following tables summarize the key spectral data for 2-Chloro-5-fluorobenzonitrile.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~7.75 | dd | J(H,H) ≈ 8.7, J(H,F) ≈ 5.5 | H-6 |

| ~7.60 | dd | J(H,H) ≈ 8.7, J(H,H) ≈ 3.0 | H-3 |

| ~7.45 | ddd | J(H,H) ≈ 8.7, J(H,F) ≈ 8.7, J(H,H) ≈ 3.0 | H-4 |

Note: Predicted values are based on standard chemical shift tables and observed patterns for similar substituted benzonitriles. The solvent is assumed to be CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~162 (d, ¹J(C,F) ≈ 250 Hz) | C-5 |

| ~135 (d, ³J(C,F) ≈ 9 Hz) | C-1 |

| ~134 | C-3 |

| ~120 (d, ²J(C,F) ≈ 22 Hz) | C-4 |

| ~118 (d, ²J(C,F) ≈ 21 Hz) | C-6 |

| ~117 | C-CN |

| ~110 | C-2 |

Note: Predicted values are based on additivity rules and data from structurally related compounds. The large coupling constant for C-5 is characteristic of a direct C-F bond.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong | C≡N (Nitrile) stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1250 | Strong | C-F stretch |

| ~850-550 | Medium-Strong | C-Cl stretch |

Note: These are characteristic absorption regions for the functional groups present. An experimental ATR-IR spectrum is available on PubChem (CID 93656), acquired on a Bruker Tensor 27 FT-IR.[1]

Table 4: Mass Spectrometry Data

| m/z | Ion | Notes |

| 155/157 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom. |

| 128/130 | [M-CN]⁺ | Loss of the nitrile group. |

| 99 | [M-CN-Cl]⁺ | Loss of nitrile and chlorine. |

Note: Fragmentation is predicted. The molecular weight of this compound is 155.56 g/mol .[2] The presence of the M and M+2 peaks in an approximate 3:1 ratio is a key indicator of a chlorine-containing compound.

Table 5: Predicted Collision Cross Section (CCS) Data for [M+H]⁺ Adduct

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 156.00108 | 124.6 |

| [M+Na]⁺ | 177.98302 | 137.5 |

| [M+K]⁺ | 193.95696 | 132.7 |

Source: PubChemLite, calculated using CCSbase.[3]

Experimental Protocols

The following sections describe standardized methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Standard single-pulse with proton decoupling.

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus has low natural abundance and sensitivity.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, equipped with an Attenuated Total Reflectance (ATR) accessory.[1]

Sample Preparation (ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of solid this compound directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption peaks.

-

Assign these peaks to specific functional group vibrations (e.g., C≡N, C-F, C-Cl).[4][5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation (GC-MS):

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Acquisition:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium.

-

GC Column: A nonpolar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 70 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution.

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

Data Analysis:

-

Identify the peak in the chromatogram corresponding to this compound.

-

Analyze the mass spectrum associated with this peak.

-

Identify the molecular ion peak ([M]⁺) and its isotopic pattern.

-

Identify the major fragment ions and propose their structures based on the mass differences from the molecular ion.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-5-fluorobenzonitrile. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the structural elucidation and characterization of this compound. This document includes predicted spectral data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of the molecule's NMR properties.

Introduction

This compound is a halogenated aromatic compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a nitrile group and two different halogen substituents on the benzene ring, gives rise to a distinct and informative NMR spectrum. Understanding the chemical shifts, coupling constants, and signal multiplicities is crucial for its unambiguous identification and for monitoring its transformations in chemical reactions.

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired and published high-resolution NMR data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions were generated using advanced computational algorithms that provide reliable estimations of NMR parameters.

¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ at a reference frequency of 400 MHz is presented in Table 1. The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

| Proton | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constants (J) [Hz] |

| H-3 | 7.68 | Doublet of doublets (dd) | ³J(H3-H4) = 8.8, ⁴J(H3-F) = 5.4 |

| H-4 | 7.41 | Doublet of doublet of doublets (ddd) | ³J(H4-H3) = 8.8, ³J(H4-H6) = 2.8, ⁴J(H4-F) = 7.6 |

| H-6 | 7.77 | Doublet of doublets (dd) | ⁴J(H6-H4) = 2.8, ³J(H6-F) = 7.6 |

¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ at a reference frequency of 100 MHz is detailed in Table 2. The spectrum is expected to display seven signals, corresponding to the seven carbon atoms in the molecule. The carbon atoms coupled to fluorine will exhibit splitting.

| Carbon | Predicted Chemical Shift (δ) [ppm] | Splitting due to Fluorine |

| C-1 (C-CN) | 110.1 | - |

| C-2 (C-Cl) | 135.2 | - |

| C-3 (CH) | 132.5 | - |

| C-4 (CH) | 120.4 | Doublet, ²J(C4-F) ≈ 22.9 Hz |

| C-5 (C-F) | 161.7 | Doublet, ¹J(C5-F) ≈ 251.9 Hz |

| C-6 (CH) | 117.9 | Doublet, ²J(C6-F) ≈ 22.9 Hz |

| C-7 (CN) | 115.8 | - |

Experimental Protocols

The following section outlines a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). The typical volume required is 0.6-0.7 mL.

-

Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) can be added as an internal reference standard (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: A standard 30-degree pulse sequence.

-

Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30-degree pulse.

-

Spectral Width: Approximately 200-250 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Peak Picking and Integration: Peaks are identified, and their chemical shifts are determined. For ¹H NMR, the integral of each peak is calculated to determine the relative number of protons.

Visualizations

The following diagrams, generated using the DOT language, illustrate the structure and NMR signaling pathways of this compound.

Caption: Molecular structure of this compound.

Caption: ¹H-¹H and ¹H-¹⁹F coupling relationships in this compound.

Caption: General experimental workflow for NMR analysis.

An In-depth Technical Guide on the Stability and Reactivity of 2-Chloro-5-fluorobenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-5-fluorobenzonitrile is a halogenated aromatic nitrile, a class of compounds that serves as a crucial building block in modern organic synthesis.[1] Its molecular structure, featuring a nitrile group and both chlorine and fluorine substituents on the benzene ring, imparts a unique reactivity profile that makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials.[2] The nitrile group is a versatile functional group that can be transformed into amines, amides, carboxylic acids, and ketones, while the halogen atoms provide sites for various cross-coupling and substitution reactions.[1] This guide provides a comprehensive overview of the stability and reactivity of this compound, supported by experimental protocols and data presented in a clear and accessible format.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClFN | [3] |

| Molecular Weight | 155.55 g/mol | [3] |

| CAS Number | 57381-56-3 | [3] |

| Appearance | White to off-white powder or crystal | [2] |

| Melting Point | 49-53 °C | [2] |

| Boiling Point | >230 °C | [2] |

| Solubility | Insoluble in water | [2] |

Table 2: Hazard and Safety Information for this compound

| Hazard Statement | GHS Classification | Precautionary Measures | Source(s) |

| Toxic if swallowed | Acute toxicity, oral (Danger) | Do not eat, drink or smoke when using this product. Rinse mouth. Immediately call a POISON CENTER or doctor/physician if swallowed. Store locked up. | [3] |

| Harmful if swallowed | Acute toxicity, oral (Warning) | Wash face, hands and any exposed skin thoroughly after handling. | [3] |

| Toxic in contact with skin | Acute toxicity, dermal (Danger) | Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell. Take off contaminated clothing and wash before reuse. | [3] |

| Causes skin irritation | Skin corrosion/irritation (Warning) | Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs: Get medical advice/attention. | [3] |

| Causes serious eye irritation | Serious eye damage/eye irritation (Warning) | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | [3] |

| Harmful if inhaled | Acute toxicity, inhalation (Warning) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [3] |

Stability Profile

3.1. Thermal Stability

The thermal stability of organic compounds is typically assessed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC can be used to determine the melting point and detect any exothermic decomposition events, while TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition. For many organic nitriles, the covalent cyano group is endothermic and can render the molecule reactive under certain conditions.[4] Compounds with significantly positive standard heats of formation may be thermodynamically unstable and could potentially decompose explosively under initiation.[4]

3.2. Photostability

Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation. The photostability of a chemical is its ability to withstand exposure to light without undergoing chemical change. According to the Grotthaus-Draper Law, a photoreaction can only occur if the chemical absorbs light quanta.[5] Therefore, an initial assessment of photostability involves determining the UV/Vis absorption spectrum of the compound.[5] If the molar extinction coefficient is less than 10 L·mol⁻¹·cm⁻¹, the chemical is unlikely to be photoreactive.[5] For compounds that do absorb light in the solar spectrum, their phototoxic potential can be evaluated using in vitro methods such as the 3T3 Neutral Red Uptake (NRU) phototoxicity test, as described in OECD Test Guideline 432.[5]

3.3. Stability to Moisture and Air

Nitriles are generally stable to air (oxygen). However, they can undergo hydrolysis to carboxylic acids or their salts in the presence of aqueous acid or base, a reaction that is often exothermic.[4] The presence of electron-withdrawing groups on the aromatic ring can influence the rate of hydrolysis. It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container to prevent hydrolysis.[6]

3.4. Incompatible Materials

This compound should be stored away from strong acids, acid chlorides, acid anhydrides, chloroformates, strong oxidizing agents, bases, and strong reducing agents.[4][6] Mixing nitriles with strong oxidizing acids can lead to extremely violent reactions.[4] The combination of bases and nitriles can produce hydrogen cyanide.[4]

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three functional components: the nitrile group, the chloro substituent, and the fluoro substituent, all attached to an aromatic ring. The electron-withdrawing nature of the nitrile, chlorine, and fluorine groups makes the aromatic ring electron-deficient and susceptible to nucleophilic attack.

4.1. Reactions of the Nitrile Group

The nitrile group is a versatile functional handle for a variety of chemical transformations.

-

Hydrolysis: As mentioned, the nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[4]

-

Reduction: The nitrile group can be reduced to a primary amine (benzylamine derivative) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Addition of Organometallic Reagents: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile to form, after hydrolysis of the intermediate imine, a ketone.[7] For example, the reaction of 2-fluorobenzonitrile with a Grignard reagent has been reported in the synthesis of 2-Fluorodeschloroketamine.[8]

-

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles, which are important in medicinal chemistry as bioisosteres of carboxylic acids.[9]

4.2. Reactions involving the Chloro and Fluoro Substituents

The chloro and fluoro atoms on the aromatic ring are key sites for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the aromatic ring, enhanced by the electron-withdrawing nitrile and halogen groups, facilitates SₙAr reactions.[10][11] A nucleophile can displace the chloride or fluoride ion. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12] The presence of the electron-withdrawing nitrile group ortho and para to the leaving group accelerates the reaction.[10] In this compound, the nitrile group is ortho to the chlorine and meta to the fluorine. Therefore, the chlorine atom is expected to be more susceptible to nucleophilic substitution.

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: The chloro group can participate in Suzuki-Miyaura coupling reactions with boronic acids or their esters to form C-C bonds, leading to biaryl compounds.[13][14] This reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[14]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand.[15][16] This is a powerful method for the synthesis of arylamines.

-

Experimental Protocols

Detailed experimental protocols for the stability and reactivity studies of this compound are provided below. These are general procedures that can be adapted for this specific compound.

5.1. Thermal Stability Analysis

5.1.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and identify any thermal decomposition events.

-

Apparatus: A differential scanning calorimeter (e.g., Q250 DSC).[2]

-

Procedure:

-

Weigh 5-15 mg of this compound into a hermetic DSC pan.[2]

-

Crimp the pan to seal it.

-

Place the sample pan and an empty reference pan into the DSC chamber.

-

Purge the chamber with an inert gas, such as nitrogen, at a flow rate of 20 cm³/min to prevent oxidation.[2]

-

Perform a heat/cool/heat cycle, for example, from -20 °C to 60 °C at a rate of 20 °C/min, to erase the thermal history of the sample.[2]

-

After the cycling, ramp the temperature at a controlled rate (e.g., 10 °C/min) over the desired range (e.g., from room temperature to 300 °C) and record the heat flow.[17]

-

Analyze the resulting thermogram to determine the melting point (onset of the endothermic peak) and any exothermic peaks that may indicate decomposition.[2][17]

-

5.1.2. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal decomposition temperature of the compound.

-

Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q500).[18]

-

Procedure:

-

Place a small, accurately weighed sample (e.g., 5-10 mg) of this compound onto the TGA sample pan.[19]

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[6]

-

Record the sample mass as a function of temperature.

-

The onset temperature of mass loss in the TGA curve corresponds to the decomposition temperature.[20]

-

5.2. Reactivity Studies

5.2.1. Synthesis of 5-(2-Chloro-5-fluorophenyl)-1H-tetrazole (Example of Nitrile Cycloaddition)

-

Objective: To demonstrate the conversion of the nitrile group to a tetrazole ring.

-

Procedure (adapted from a general protocol):

-

In a suitable reaction vessel, dissolve this compound (1 equivalent) in a solvent such as N-methyl-2-pyrrolidone (NMP).

-

Add sodium azide (NaN₃, 1.05 equivalents) dissolved in a minimal amount of water.

-

The reaction may require a catalyst, such as zinc bromide (ZnBr₂), and heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is typically worked up by extraction and acidification to precipitate the tetrazole product.

-

5.2.2. Nucleophilic Aromatic Substitution with an Amine

-

Objective: To demonstrate the displacement of the chloro substituent by a nucleophile.

-

Procedure (general):

-

Dissolve this compound (1 equivalent) and the desired amine (e.g., a primary or secondary amine, 1-1.2 equivalents) in a suitable solvent such as isopropanol or dimethylformamide (DMF).[10]

-

A base, such as potassium carbonate (K₂CO₃), may be required.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and perform an appropriate workup, which may involve filtration, extraction, and purification by chromatography.

-

Visualizations

Logical Workflow for Stability Assessment

Caption: A logical workflow for the comprehensive stability assessment of this compound.

Reactivity Pathways of this compound

Caption: A diagram illustrating the principal reaction pathways for this compound.

Conclusion

This compound is a versatile synthetic intermediate with a rich and predictable reactivity profile. Its stability is generally good under standard storage conditions, although care must be taken to avoid contact with incompatible materials, particularly strong acids, bases, and oxidizing agents. The nitrile group offers a gateway to a wide range of functional groups, while the chloro and fluoro substituents provide opportunities for the construction of complex molecular architectures through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a solid foundation for researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors. Further experimental investigation is warranted to establish precise quantitative data for its thermal and photostability.

References

- 1. 2-Amino-5-chloro-3-fluorobenzonitrile | Benchchem [benchchem.com]

- 2. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 3. This compound | C7H3ClFN | CID 93656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. aurigaresearch.com [aurigaresearch.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 2-Fluorodeschloroketamine - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. web.williams.edu [web.williams.edu]

- 18. etamu.edu [etamu.edu]

- 19. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methodologies for the synthesis of 2-Chloro-5-fluorobenzonitrile, a key intermediate in the development of pharmaceuticals and other advanced chemical entities. This document details two primary synthetic routes from readily available precursors: halogen exchange and the Sandmeyer reaction. The guide includes detailed experimental protocols, quantitative data for process optimization, and visualizations of the reaction pathways to facilitate understanding and implementation in a laboratory setting.

Route 1: Synthesis via Halogen Exchange from 2,5-Dichlorobenzonitrile

A prevalent and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction. This process involves the substitution of a chlorine atom with a fluorine atom on the aromatic ring of 2,5-dichlorobenzonitrile. The reaction is typically carried out using an alkali metal fluoride in the presence of a phase transfer catalyst in a high-boiling point aprotic polar solvent.

Experimental Protocol:

A detailed experimental procedure for this synthesis is outlined below, based on established methodologies.[1][2]

Materials:

-

2,5-Dichlorobenzonitrile

-

Anhydrous Potassium Fluoride (KF)

-

Tetrabutylammonium chloride (or other suitable phase transfer catalyst)

-

Sulfolane (tetramethylene sulfone)

-

Toluene

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, a thermometer, a water trap (e.g., Dean-Stark apparatus), and a condenser, add sulfolane, 2,5-dichlorobenzonitrile, and anhydrous potassium fluoride.

-

Add a catalytic amount of a phase transfer catalyst, such as tetrabutylammonium chloride.

-

Add toluene to the mixture to aid in the azeotropic removal of water.

-

Heat the mixture to reflux to remove any residual water from the reactants and solvent.

-

After dehydration, distill off the toluene.

-

Raise the temperature of the reaction mixture to 170-240 °C and maintain it for 4-7 hours.[1]

-

Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

The crude product is then purified by vacuum distillation to yield this compound.

Quantitative Data:

The following table summarizes the typical quantitative data for the halogen exchange synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2,5-Dichlorobenzonitrile | CN102531962A[1] |

| Primary Reagent | Anhydrous Potassium Fluoride (KF) | CN102531962A, US5466859A[1][2] |

| Catalyst | Tetrabutylammonium chloride | CN102531962A[1] |

| Solvent | Sulfolane | CN102531962A, US5466859A[1][2] |

| Reaction Temperature | 170-240 °C | CN102531962A[1] |

| Reaction Time | 4-7 hours | CN102531962A[1] |

| Yield | Not explicitly stated, but implied to be of industrial value | CN102531962A[1] |

Synthesis Pathway: Halogen Exchange

Caption: Halogen exchange synthesis of this compound.

Route 2: Synthesis via Sandmeyer Reaction from an Amino Precursor

The Sandmeyer reaction provides a versatile method for the introduction of a nitrile group onto an aromatic ring, starting from an aromatic amine. In the context of synthesizing this compound, a suitable precursor would be an appropriately substituted chloro-fluoro-aniline. The reaction proceeds via the formation of a diazonium salt from the aromatic amine, which is then reacted with a cyanide source, typically copper(I) cyanide.

Experimental Protocol:

Materials:

-

2-Amino-4-chloro-1-fluorobenzene (or other suitable chloro-fluoro-aniline)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or other suitable acid

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (optional, to form a complex with CuCN)

-

Water

-

Organic solvent for extraction (e.g., dichloromethane or toluene)

Procedure:

Step 1: Diazotization

-

Dissolve the starting aniline (e.g., 2-Amino-4-chloro-1-fluorobenzene) in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0-5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) cyanide. This may be used directly or as a solution with an alkali metal cyanide (e.g., sodium cyanide) in water to form a soluble complex.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure, and purify the crude product by a suitable method, such as column chromatography or distillation, to yield this compound.

Quantitative Data:

The following table provides representative quantitative data for a Sandmeyer reaction, which can be adapted for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Aromatic Amine (e.g., 2-Amino-4-chloro-1-fluorobenzene) | General Sandmeyer Reaction Principles |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) in Acid | US6399807B1[4] |

| Cyanide Source | Copper(I) Cyanide (CuCN) | US5187295A[3] |

| Solvent | Water, Organic solvent for extraction | General Chemical Practice |

| Diazotization Temp. | 0-5 °C | US6399807B1[4] |

| Cyanation Temp. | Room temperature to ~60 °C | General Sandmeyer Reaction Principles |

| Yield | Typically 70-80% for similar reactions | US5187295A[3] |

Synthesis Pathway: Sandmeyer Reaction

Caption: Two-step Sandmeyer reaction for this compound synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through at least two robust synthetic routes. The halogen exchange method offers a direct conversion from a dichlorinated precursor and is well-suited for industrial-scale production. The Sandmeyer reaction provides a versatile alternative, allowing for the synthesis from a range of amino-substituted precursors. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific equipment and expertise available in the laboratory. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

- 1. CN102531962A - Preparation method of 2-fluorin-5-chlorobenzonitrile - Google Patents [patents.google.com]

- 2. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 3. US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile - Google Patents [patents.google.com]

- 4. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]

In-depth Technical Guide to 2-Chloro-5-fluorobenzonitrile: Synthesis, Commercial Availability, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluorobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its commercial availability, outlines validated synthesis protocols, and explores its applications in drug development. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound (CAS No. 57381-56-3) is a halogenated aromatic nitrile whose structural features make it a valuable building block in organic synthesis. The presence of chlorine, fluorine, and nitrile functionalities allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide serves as a technical resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. It is typically offered in various purities, with >98% (GC) being a common standard, and in quantities ranging from grams to kilograms. The compound is generally a white to off-white crystalline powder.

Table 1: Commercial Availability and Typical Specifications of this compound

| Property | Typical Value |

| CAS Number | 57381-56-3 |

| Molecular Formula | C₇H₃ClFN |

| Molecular Weight | 155.56 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity (GC) | >98.0% |

| Melting Point | 82.0 to 86.0 °C |

Table 2: Prominent Commercial Suppliers of this compound

| Supplier | Available Quantities | Purity |

| TCI America[1] | Grams to bulk | >98.0% (GC) |

| Sigma-Aldrich | Grams to kilograms | ≥98% |

| Thermo Fisher Scientific | Grams to kilograms | 98% |

| Santa Cruz Biotechnology | Grams | |

| Combi-Blocks | Grams to kilograms | >98% |

| AstaTech | Grams to kilograms | >98% |

| Oakwood Chemical | Grams to kilograms | 98% |

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the Sandmeyer reaction starting from 2-chloro-5-fluoroaniline and a nucleophilic aromatic substitution (halogen exchange) from 2,5-dichlorobenzonitrile.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate. This multi-step process begins with the diazotization of an aniline derivative, followed by a copper(I) cyanide-mediated cyanation.

Step 1: Diazotization of 2-Chloro-5-fluoroaniline

-

In a well-ventilated fume hood, prepare a solution of concentrated hydrochloric acid and water.

-

Cool the acidic solution to 0-5 °C in an ice-salt bath.

-

Slowly add 2-chloro-5-fluoroaniline to the cold acid solution with vigorous stirring to form the corresponding aniline hydrochloride salt. Maintain the temperature below 5 °C.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension while maintaining the temperature between 0-5 °C. The reaction is exothermic and requires careful temperature control.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Cyanation of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The temperature should be maintained between 0-10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The crude product can be isolated by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 3: Quantitative Data for Sandmeyer Reaction

| Reagent | Molar Ratio (relative to aniline) |

| 2-Chloro-5-fluoroaniline | 1.0 |

| Concentrated HCl | 2.5 - 3.0 |

| Sodium Nitrite | 1.0 - 1.1 |

| Copper(I) Cyanide | 1.0 - 1.2 |

| Sodium Cyanide | 2.0 - 2.5 |

Note: The optimal molar ratios may vary and should be determined experimentally.

Synthesis via Nucleophilic Aromatic Substitution (Halogen Exchange)

This method involves the displacement of a chlorine atom from 2,5-dichlorobenzonitrile with a fluoride ion. This reaction is typically carried out at elevated temperatures in a polar aprotic solvent using a fluoride salt as the fluorine source.

-

To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichlorobenzonitrile, a polar aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)), and a fluoride source such as potassium fluoride (KF).

-

The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) can enhance the reaction rate.

-

Heat the reaction mixture to a temperature between 150-200 °C and maintain it for several hours.

-

Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography.

Table 4: Quantitative Data for Halogen Exchange Reaction

| Reagent | Molar Ratio (relative to dichlorobenzonitrile) |

| 2,5-Dichlorobenzonitrile | 1.0 |

| Potassium Fluoride | 1.5 - 2.5 |

| Phase-Transfer Catalyst | 0.05 - 0.1 |

Note: The optimal conditions, including temperature and reaction time, should be determined experimentally.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the ability to further functionalize the nitrile group and to participate in cross-coupling reactions at the chloro-substituted position.

One notable application is in the development of tissue-selective androgen receptor modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) effects. They are being investigated for the treatment of a variety of conditions, including muscle wasting diseases, osteoporosis, and benign prostatic hyperplasia. While specific drug candidates synthesized from this compound are often proprietary, the benzonitrile moiety is a common feature in the core structures of many developmental SARMs.

At present, there is no publicly available information directly linking this compound to the modulation of specific signaling pathways. Its role is primarily that of a structural component in the synthesis of larger, biologically active molecules. The final drug molecule, not the intermediate, is responsible for interacting with biological targets and modulating signaling cascades.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in the pharmaceutical industry, particularly in the synthesis of developmental drug candidates like SARMs. The Sandmeyer reaction and nucleophilic aromatic substitution represent two robust methods for its preparation. This guide provides the necessary technical information for researchers and drug development professionals to effectively source, synthesize, and utilize this important chemical intermediate in their research and development endeavors. Further research into the biological activities of compounds derived from this compound is warranted to fully explore its potential in medicinal chemistry.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Chloro-5-fluorobenzonitrile (CAS No: 57381-56-3). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic nitrile.[1] It is a white to off-white powder with a distinct, pungent odor.[1] This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

| Property | Value | Source |

| Chemical Formula | C7H3ClFN | [1][2][3] |

| Molecular Weight | 155.55 g/mol | [2] |

| CAS Number | 57381-56-3 | [2][3][4] |

| Appearance | White to Almost white powder to crystal | [1][4] |

| Melting Point | 49-53°C | [1] |

| Boiling Point | >230°C | [1] |

| Density | ~1.36 g/cm³ | [1] |

| Solubility | Does not dissolve well in water. | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[5] The Globally Harmonized System (GHS) classification indicates several primary hazards associated with this compound.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 (20%) / 4 (80%) | H301: Toxic if swallowed / H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 3 (80%) | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 (80%) | H332: Harmful if inhaled |

Source: PubChem. Percentages reflect the prevalence of the classification from different notifiers.[2]

Signal Word: Danger[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

Handling:

-

Avoid all personal contact, including inhalation of dust.[5]

-

Use in a well-ventilated area.[5][6] Facilities should be equipped with an eyewash station and a safety shower.[6]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][7]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Do not eat, drink, or smoke when using this product.[4]

Storage:

-